7-Bromo-4-fluoro-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRHHABRPRHTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination | Starting from indole or substituted indole; brominating agent (e.g., N-bromosuccinimide, Br2) under controlled temperature (0-25°C) | Selective bromination at position 7 due to electronic directing effects of the indole ring |
| 2 | Fluorination | Fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI); solvent like acetonitrile; moderate temperature (25-50°C) | Electrophilic fluorination at position 4, favored by steric and electronic factors |
| 3 | Carboxylation/Esterification | Introduction of ester group at position 3 via reaction with methyl chloroformate or via directed lithiation followed by CO2 quenching | Formation of methyl ester intermediate (e.g., methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate) |
| 4 | Hydrolysis | Acidic or basic hydrolysis (e.g., reflux with aqueous NaOH or HCl) | Conversion of ester to carboxylic acid, yielding 7-bromo-4-fluoro-1H-indole-3-carboxylic acid |
| 5 | Purification | Recrystallization (ethanol/water), preparative HPLC for high purity | Ensures >95% purity suitable for research or industrial use |
This sequence is adapted from known procedures for halogenated indole derivatives, optimizing regioselectivity and yield.
Reaction Mechanism Insights and Regioselectivity
- Bromination at Position 7: The indole nitrogen and existing substituents direct electrophilic bromination preferentially to the 7-position due to resonance stabilization and steric accessibility.
- Fluorination at Position 4: Fluorination is achieved electrophilically, with the 4-position favored by the electronic environment and steric hindrance at other positions.
- Carboxylation: The carboxylic acid group at position 3 is typically introduced via ester intermediates, which allow for easier handling and purification before hydrolysis.
The presence of bromine at position 7 enhances electrophilic aromatic substitution at position 4, while fluorine’s electron-withdrawing effect stabilizes intermediates, improving regioselectivity.
Industrial and Scale-Up Considerations
Industrial synthesis of such halogenated indole carboxylic acids often employs:
- Continuous flow reactors: To maintain precise temperature and reaction time control, enhancing yield and reproducibility.
- Catalyst optimization: Use of palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps if applicable.
- Green chemistry approaches: Solvent-free or aqueous media reactions and minimized waste generation.
Comparative Table: Key Parameters in Preparation
| Parameter | Typical Conditions | Impact on Yield & Purity | Notes |
|---|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS), Br2 | High regioselectivity at 7-position | Temperature control critical (0-25°C) |
| Fluorination agent | Selectfluor, NFSI | Selective fluorination at 4-position | Solvent polarity affects reaction rate |
| Esterification method | Methyl chloroformate or CO2 quenching | Efficient formation of methyl ester intermediate | Enables easier purification |
| Hydrolysis conditions | Aqueous NaOH or HCl reflux | Complete conversion to carboxylic acid | Reaction time 2-6 hours, temperature 70-90°C |
| Purification techniques | Recrystallization, preparative HPLC | >95% purity achievable | Use of ethanol/water or acetonitrile/water mixtures |
Research Findings and Analytical Data
- Purity and Characterization: Purity is typically confirmed by LC-MS (m/z corresponding to molecular ion), ^1H NMR (characteristic chemical shifts for indole protons and carboxylic acid), and melting point analysis.
- Reaction Yields: Bromination and fluorination steps yield 70-85% under optimized conditions; esterification and hydrolysis steps yield 80-90% conversion.
- Reproducibility: Use of automated reactors and continuous flow systems improves batch-to-batch consistency, crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Chemistry
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds. Its derivatives have shown promise in:
- Anticancer Activity : Studies indicate that indole derivatives can inhibit tumor growth by affecting cell signaling pathways related to cancer progression.
- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
Biotechnology
The compound is also explored in biotechnology for its role in:
- Auxin Receptor Modulation : Research has shown that derivatives of indole-3-carboxylic acids can interact with auxin receptors, influencing plant growth and development .
Synthetic Organic Chemistry
Due to its unique structure, this compound serves as a building block for synthesizing more complex molecules, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 7-bromo-4-fluoroindole-3-carboxylate | Ester derivative | Increased lipophilicity |
| 6-Bromoindole | Bromine at the 6-position | Lacks fluorine substitution |
| 4-Fluoroindole | Fluorine at the 4-position | Does not contain a carboxylic acid group |
Biological Activities
Research on the biological activities of this compound has revealed several key findings:
- Binding Affinity Studies : Interaction studies demonstrate that this compound has significant binding affinity with various biological targets, which is critical for understanding its mechanism of action and therapeutic potential.
Case Studies
- Anticancer Activity Evaluation :
- Herbicidal Activity Investigation :
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The activity and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison with key analogues:
Table 1: Structural and Property Comparison of 7-Bromo-4-fluoro-1H-indole-3-carboxylic Acid and Analogues
Key Differences and Implications
Substituent Position Effects: Fluorine vs. Carboxylic Acid Position: Compounds with COOH at C2 (e.g., CAS 2060061-49-4) versus C3 (target) exhibit differences in hydrogen-bonding capacity and solubility. For example, C2-COOH derivatives may show lower acidity compared to C3 due to resonance stabilization differences .
Functional Group Variations: Trifluoromethyl (CF₃) vs. Fluoro (F): The CF₃ group in CAS 2060061-49-4 is more electron-withdrawing than F, increasing the acidity of the adjacent carboxylic acid and enhancing metabolic stability in drug candidates . Chloro (Cl) vs.
Synthetic Utility :
- Bromine at C7 (target compound) enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of analogues like 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (CAS-related compound in ).
- Iodo-substituted derivatives (CAS 123020-16-6) are valuable in radioimaging but may face challenges in stability due to iodine’s susceptibility to oxidative degradation .
Biological Activity
Overview
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes bromine and fluorine substituents along with a carboxylic acid functional group. This compound has attracted significant attention due to its diverse biological activities, particularly in medicinal chemistry.
- Chemical Formula : C₉H₅BrFNO₂
- Molecular Weight : Approximately 258.05 g/mol
- Structure : The compound features a carboxylic acid group at the 3-position of the indole ring, which enhances its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing multiple signaling pathways. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes, such as kinases involved in cell signaling and proliferation.
- Cell Cycle Regulation : It has been shown to modulate gene expression related to cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that derivatives of indole, including this compound, possess significant anticancer properties. The compound has been observed to:
- Inhibit cancer cell proliferation by affecting key signaling pathways.
- Induce apoptosis in various cancer cell lines through the modulation of gene expression related to survival and death pathways.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies have shown that it can:
- Inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Reduce the expression of inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects .
Study on Enzyme Inhibition
A study published in the Future Journal of Pharmaceutical Sciences highlighted that 7-bromo-4-fluoro-1H-indole derivatives effectively inhibited specific kinases involved in cancer progression. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM.
Anticancer Mechanism Investigation
In another research article, the compound was shown to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. The study provided evidence that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 6-Bromoindole | Bromine at the 6-position | Lacks fluorine substitution |
| 4-Fluoroindole | Fluorine at the 4-position | Does not contain a carboxylic acid group |
| Methyl 7-bromo-4-fluoroindole-3-carboxylate | Ester derivative | Increased lipophilicity |
The uniqueness of this compound lies in its combination of both bromine and fluorine substitutions along with a carboxylic acid functional group, which may confer distinct biological activities compared to its analogs.
Q & A
Q. What are the recommended methods for synthesizing 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A common synthetic route involves functionalizing indole precursors via halogenation. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C), while fluorination at the 4-position may employ electrophilic fluorinating agents like Selectfluor™ in acetonitrile . Yield optimization requires careful control of stoichiometry (1.1–1.3 equivalents of halogenating agents) and reaction time (monitored via TLC/HPLC). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H NMR should show characteristic indole proton signals (e.g., H-2 at δ 7.8–8.1 ppm) and downfield shifts for Br and F substituents. F NMR can confirm fluorination (δ -110 to -120 ppm for aromatic F) .
- HPLC-MS : Retention time and mass-to-charge ratio (m/z ≈ 258.04 for [M-H]⁻) validate molecular weight and purity .
- Elemental Analysis : Match experimental C/H/N/Br/F percentages to theoretical values (e.g., C: 41.43%, Br: 30.91%, F: 7.36%) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at -20°C to prevent decomposition. Avoid aqueous solutions unless stabilized with 1–5% acetic acid. Stability tests (HPLC at t = 0, 1, 3 months) should confirm <5% degradation under these conditions .
Advanced Research Questions
Q. How does the electronic effect of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s strong electron-withdrawing effect activates the indole core for Suzuki-Miyaura couplings (e.g., with arylboronic acids), while fluorine’s inductive effect can sterically hinder meta-position reactions. Optimize Pd catalysts (e.g., Pd(PPh₃)₄, 2–5 mol%) and bases (K₂CO₃ in DMF/H₂O) at 80–100°C. Monitor regioselectivity via LC-MS and compare with DFT calculations to predict reactive sites .
Q. What strategies can resolve contradictions in reported biological activity data for indole derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize testing by:
- Using phosphate-buffered saline (pH 7.4) with <1% DMSO for solubility.
- Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Replicating dose-response curves (IC₅₀/EC₅₀) across ≥3 independent trials. Cross-reference with structurally similar compounds (e.g., 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole) to identify substituent-specific trends .
Q. How can researchers mitigate challenges in quantifying trace impurities during HPLC analysis of this compound?
- Methodological Answer : Employ a dual-column approach (C18 and phenyl-hexyl columns) to separate polar and non-polar impurities. Use UV detection at 254 nm (for Br/F absorption) and spike samples with reference standards (e.g., 4-Bromo-2-fluorophenylboronic acid) to calibrate retention times. For sub-0.1% impurity detection, switch to UPLC-MS/MS with MRM (multiple reaction monitoring) mode .
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models in software like Schrödinger’s QikProp or MOE. Input parameters include logP (≈2.5), PSA (polar surface area ≈ 60 Ų), and H-bond donors/acceptors. Validate predictions with in vitro assays:
- Permeability : Caco-2 cell monolayers.
- Metabolic Stability : Liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions (e.g., dehalogenation) .
- Analytical Cross-Validation : Combine NMR, HRMS, and elemental analysis to address structural ambiguity .
- Data Reproducibility : Document reaction parameters (temperature, solvent purity) and share raw spectral data in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
